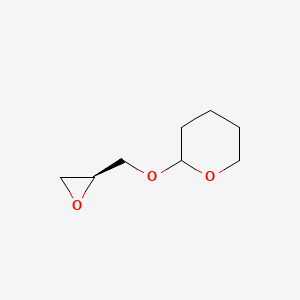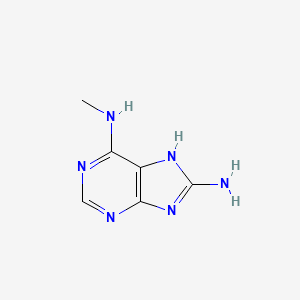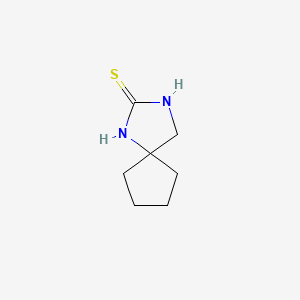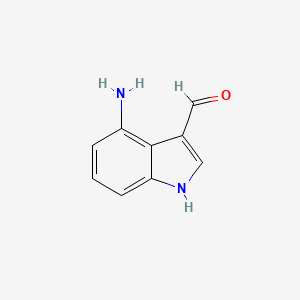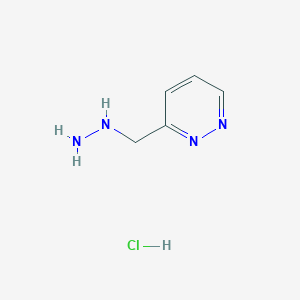
5-Chloro-3H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry. The compound this compound has a molecular formula of C8H6ClN and a molecular weight of 151.59 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Chloro-3H-indole can be synthesized using various methods. One common method involves the use of 3-chlorobenzaldehyde as a starting reagent . The synthesis typically involves the following steps:
Formation of the intermediate: 3-chlorobenzaldehyde reacts with phenylhydrazine to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3H-indole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic substitution: The chlorine atom at the 5-position can be substituted by nucleophiles.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve the use of acids or bases as catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Nucleophilic substitution: Reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Electrophilic substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Oxidized products may include indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduced products may include indoline derivatives.
Nucleophilic substitution: Substituted products include 5-amino-3H-indole or 5-thio-3H-indole derivatives.
Applications De Recherche Scientifique
5-Chloro-3H-indole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-3H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-3H-indole
- 5-Fluoro-3H-indole
- 5-Iodo-3H-indole
Comparison
5-Chloro-3H-indole is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. Compared to other halogenated indoles, such as 5-Bromo-3H-indole or 5-Fluoro-3H-indole, this compound may exhibit different pharmacological properties and reactivity patterns .
Propriétés
Numéro CAS |
754948-43-1 |
|---|---|
Formule moléculaire |
C8H6ClN |
Poids moléculaire |
151.59 g/mol |
Nom IUPAC |
5-chloro-3H-indole |
InChI |
InChI=1S/C8H6ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,4-5H,3H2 |
Clé InChI |
UZALROHLTCSLJQ-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
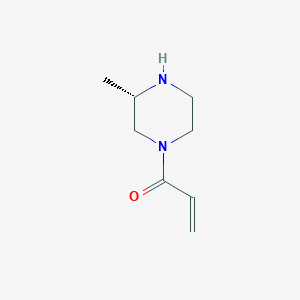
![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
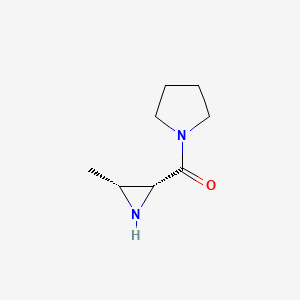
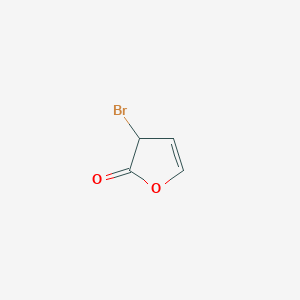
![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)
![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)
